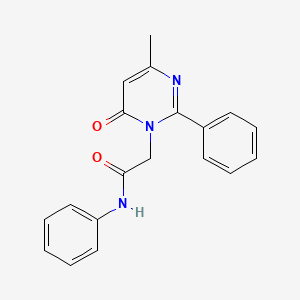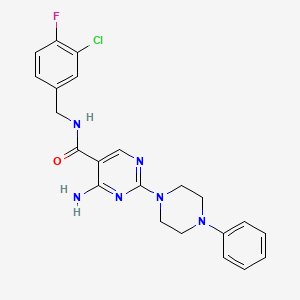![molecular formula C24H26FN5O2S B11195087 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11195087.png)
2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that features a combination of fluorophenyl, piperazine, pyrimidine, and acetamide groups
Preparation Methods
The synthesis of 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the piperazine and fluorophenyl groups. The final steps involve the addition of the sulfanyl and acetamide groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and piperazine moieties, using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinities and mechanisms of action.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes. Its structure suggests it may have activity against certain neurological or psychiatric disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and piperazine groups are known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrimidine and acetamide groups may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include those with related structures, such as:
- 2-({6-[4-(2-Chlorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
- 2-({6-[4-(2-Bromophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
- 2-({6-[4-(2-Methylphenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
These compounds share similar core structures but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly affect their chemical properties, biological activity, and potential applications. The uniqueness of 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct pharmacological properties and therapeutic potential.
Properties
Molecular Formula |
C24H26FN5O2S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C24H26FN5O2S/c1-17-7-8-21(32-2)19(13-17)28-23(31)15-33-24-14-22(26-16-27-24)30-11-9-29(10-12-30)20-6-4-3-5-18(20)25/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,28,31) |
InChI Key |
KYRUQHQNMTYJIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11195007.png)
![5-[(4-chlorophenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B11195014.png)
![tert-butyl 2-(N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B11195020.png)
![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11195029.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11195033.png)
![N-(3-chlorobenzyl)-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11195040.png)

![Ethyl 5-({[2-(thiophen-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11195049.png)
![N-(3-acetylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11195067.png)
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B11195069.png)

![N-butyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11195097.png)


